molecular formula C12H15N3OS B4716843 2-[(3-cyanopyridin-2-yl)sulfanyl]-N,N-diethylacetamide

2-[(3-cyanopyridin-2-yl)sulfanyl]-N,N-diethylacetamide

Cat. No.: B4716843
M. Wt: 249.33 g/mol
InChI Key: XEMNRIUZOMIUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-cyanopyridin-2-yl)sulfanyl]-N,N-diethylacetamide is an organic compound that features a cyanopyridine moiety linked to a diethylacetamide group via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N,N-diethylacetamide typically involves the reaction of 3-cyanopyridine-2-thiol with N,N-diethylacetamide in the presence of a suitable base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. Common bases used include sodium hydride or potassium carbonate, and the reaction is often performed in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyanopyridin-2-yl)sulfanyl]-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The cyanopyridine moiety can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N,N-diethylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl and cyanopyridine groups can play crucial roles in binding to these targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
  • 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide

Uniqueness

2-[(3-cyanopyridin-2-yl)sulfanyl]-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylacetamide group may enhance its solubility and bioavailability compared to similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(3-cyanopyridin-2-yl)sulfanyl-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-15(4-2)11(16)9-17-12-10(8-13)6-5-7-14-12/h5-7H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMNRIUZOMIUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=C(C=CC=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-cyanopyridin-2-yl)sulfanyl]-N,N-diethylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(3-cyanopyridin-2-yl)sulfanyl]-N,N-diethylacetamide
Reactant of Route 3
Reactant of Route 3
2-[(3-cyanopyridin-2-yl)sulfanyl]-N,N-diethylacetamide
Reactant of Route 4
Reactant of Route 4
2-[(3-cyanopyridin-2-yl)sulfanyl]-N,N-diethylacetamide
Reactant of Route 5
Reactant of Route 5
2-[(3-cyanopyridin-2-yl)sulfanyl]-N,N-diethylacetamide
Reactant of Route 6
Reactant of Route 6
2-[(3-cyanopyridin-2-yl)sulfanyl]-N,N-diethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.